molecular formula C20H29ClO B2959401 (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoylchloride CAS No. 98770-65-1

(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoylchloride

Cat. No. B2959401
CAS RN: 98770-65-1
M. Wt: 320.9
InChI Key: MPMQIVKVFWGFFE-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)N(CC(=O)O)c1ccc(O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)N(CC(=O)O)c1ccc(O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([Cl:2])(=[O:3])[CH2:4][CH2:5][CH2:6][CH:7]=[CH:8][CH2:9][CH:10]=[CH:11][CH2:12][CH:13]=[CH:14][CH2:15][CH:16]=[CH:17][CH2:18][CH:19]=[CH:20][CH2:21][CH3:22].[C:23](=[O:24])([CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=[CH:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])[N:44]([CH2:45][C:46](=[O:47])[OH:48])[c:49]1[cH:50][cH:51][c:52]([OH:55])[cH:53][cH:54]1.[C:56]([N:57]([c:58]1[cH:59][cH:60][c:61]([OH:62])[cH:63][cH:64]1)[CH2:65][C:66]([OH:67])=[O:68])(=[O:69])[CH:70]=[CH:71][CH:72]=[CH:73][CH:74]=[CH:75][CH:76]=[CH:77][CH:78]=[CH:79][CH:80]=[CH:81][CH2:82][CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][CH2:88][CH2:89][CH3:90]>>[NH:44]([CH2:45][C:46](=[O:47])[OH:48])[c:49]1[cH:50][cH:51][c:52]([OH:55])[cH:53][cH:54]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)Cl
Name
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)N(CC(=O)O)c1ccc(O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)N(CC(=O)O)c1ccc(O)cc1
Name
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)N(CC(=O)O)c1ccc(O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)N(CC(=O)O)c1ccc(O)cc1

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CNc1ccc(O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.